2-Propyl-2H-indazol-6-amine
Description
Indazole Scaffold: Historical Context and Significance in Drug Discovery
The indazole scaffold, a bicyclic aromatic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, has a rich history in medicinal chemistry. nih.govresearchgate.net Its journey from a chemical curiosity to a "privileged scaffold" in drug discovery is marked by the successful development of numerous therapeutic agents. benthamdirect.comnih.gov The first compound containing the indazole ring system was prepared in 1880. grafiati.com Since then, the versatile nature of the indazole core has allowed for the exploration of a vast chemical space, leading to the discovery of compounds with a broad spectrum of biological activities. nih.govnih.gov
The significance of the indazole scaffold is underscored by the number of marketed drugs and clinical candidates that incorporate this moiety. researchgate.net These compounds have demonstrated efficacy in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases. benthamdirect.comnih.gov The structural rigidity and synthetic tractability of the indazole ring system make it an attractive starting point for the design of new drugs. nih.gov The ability to introduce a wide range of substituents at various positions on the ring allows for the fine-tuning of a compound's pharmacological properties. nih.gov
The following table provides a glimpse into the diverse biological activities associated with the indazole scaffold:
| Biological Activity | Therapeutic Area |
| Anti-cancer | Oncology |
| Anti-inflammatory | Inflammation |
| Antimicrobial | Infectious Diseases |
| Antiviral (including Anti-HIV) | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Antiarrhythmic | Cardiovascular |
The 2H-Indazole Chemotype: Structural Relevance and Tautomeric Considerations
Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole (also known as isoindazole). nih.govnih.gov While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole chemotype holds significant importance in medicinal chemistry. nih.govnih.gov The positioning of the substituent on the nitrogen atom of the pyrazole ring can profoundly influence the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets. nih.gov
The tautomerism of indazoles is a critical factor in their synthesis and biological activity. nih.gov The specific tautomeric form can affect the molecule's reactivity, physical properties, and, most importantly, its pharmacological profile. nih.gov For instance, the corresponding 2-benzyl isomer of a biologically active 1H-indazole showed no activity, highlighting the critical role of the N-substituent's position. austinpublishinggroup.com
The structural relevance of the 2H-indazole chemotype lies in its ability to present a different vector for substituent placement compared to its 1H counterpart. This can lead to unique interactions with protein binding pockets, potentially resulting in altered potency, selectivity, and pharmacokinetic properties. researchgate.net The synthesis of specific 2H-indazole derivatives is an active area of research, with various methods being developed to control the regioselectivity of N-alkylation. grafiati.com
Positioning of 2-Propyl-2H-Indazol-6-amine within Indazole Chemical Space and Research Trajectories
This compound is a specific derivative within the vast chemical space of indazoles. Its structure features a propyl group at the 2-position of the indazole ring and an amine group at the 6-position. This particular arrangement of substituents places it within the 2H-indazole chemotype.
While research on this compound itself is not as extensive as that for some other indazole derivatives, its structural motifs are found in compounds with significant biological activity. For example, the related compound 2-Methyl-2H-indazol-6-amine has been investigated as an intermediate in the synthesis of pharmaceuticals and has shown potential anticancer and anti-inflammatory properties. ontosight.ai Furthermore, the 2,3-disubstituted-2H-indazole core is a key feature in molecules with antimicrobial and anti-inflammatory activities. researchgate.netmdpi.com
The research trajectory for compounds like this compound is likely to follow the broader trends in indazole-based drug discovery. This includes its use as a building block for the synthesis of more complex molecules with tailored pharmacological profiles. The amine group at the 6-position provides a convenient handle for further chemical modifications, allowing for the introduction of a wide variety of functional groups.
For instance, the synthesis of Pazopanib, an anticancer drug, involves a key intermediate, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, which shares the 2-substituted-6-aminoindazole core. researchgate.net This highlights the potential of this compound as a valuable synthon in the development of new therapeutic agents. Future research will likely focus on the synthesis and biological evaluation of novel derivatives of this compound, exploring its potential in areas such as oncology, inflammation, and infectious diseases.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-propylindazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-7-8-3-4-9(11)6-10(8)12-13/h3-4,6-7H,2,5,11H2,1H3 |
InChI Key |
OPODUNYBIDYGNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C=CC(=CC2=N1)N |
Origin of Product |
United States |
Investigation of Biological Activities of 2 Propyl 2h Indazol 6 Amine and Analogues
Antineoplastic and Antiproliferative Activities
Indazole derivatives have emerged as a prominent scaffold in the development of anticancer agents, with several compounds approved for clinical use. nih.govnih.govrsc.org Analogues of 2-Propyl-2H-indazol-6-amine have demonstrated notable efficacy in inhibiting cancer cell growth and proliferation through various mechanisms of action.
Activity against Specific Cancer Cell Lines (e.g., A549, MCF7, K562, HCT116)
A significant body of research has focused on the cytotoxic effects of indazole analogues against a panel of human cancer cell lines. A series of 1H-indazole-3-amine derivatives, for instance, were evaluated for their inhibitory activity against lung (A549) and chronic myeloid leukemia (K562) cancer cells. nih.gov Among these, compound 6o displayed a promising inhibitory effect against the K562 cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govdntb.gov.uavulcanchem.com This compound also showed considerable selectivity for cancer cells over normal cells. nih.govdntb.gov.ua
Furthermore, 3-(pyrrolopyridin-2-yl)indazole derivatives have exhibited vigorous potency against various cancer cell lines, including HCT116 and A549. nih.gov In another study, thiazolo[4,5-e]indazol-2-amine derivatives were tested against breast cancer (MCF-7) cells, where several compounds showed excellent cytotoxicity with IC50 values ranging from 11.5 to 15.5 µM. cbijournal.com Similarly, certain nitro-based benzo[g]indazoles have shown IC50 values between 5 and 15 μM against the NCI-H460 lung carcinoma cell line. nih.gov One particularly potent indazole derivative, 2f , demonstrated growth inhibitory activity against several cancer cell lines with IC50 values in the range of 0.23–1.15 μM. rsc.orgrsc.org
| Compound/Analogue Class | Cell Line | Activity (IC50) |
|---|---|---|
| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 µM |
| Thiazolo[4,5-e]indazol-2-amine derivatives (7a, 7e, 7i, 7o) | MCF-7 (Breast Cancer) | 11.5 - 15.5 µM |
| Nitro-based benzo[g]indazoles (11a, 11b, 12a, 12b) | NCI-H460 (Lung Carcinoma) | 5 - 15 µM |
| Indazole derivative (2f) | Various Cancer Cell Lines | 0.23 - 1.15 µM |
Inhibition of Tumor Growth in Preclinical Models
The promising in vitro results have been translated into in vivo preclinical models. The indazole derivative 2f was shown to effectively suppress the growth of a 4T1 breast cancer tumor model in vivo, without causing obvious side effects. rsc.org In another study, a 2H-indazole-3-carboxamide derivative, compound 14 , demonstrated significant tumor growth impairment in a syngeneic colon cancer model. This effect was observed when the compound was administered as a monotherapy and also in combination with an anti-PD-1 antibody, highlighting its potential in combination cancer therapies. nih.gov
Immunomodulatory Properties, including IDO1 Inhibition
The immune system plays a critical role in controlling tumor growth, and compounds that can modulate immune responses are of high interest in oncology. Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that promotes an immunosuppressive environment, and its inhibition can restore anti-tumor immunity. nih.govnih.gov
Indazole analogues have been investigated for their immunomodulatory capabilities. Specifically, 2H-indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor. nih.gov Blocking the signaling pathway involving prostaglandin (B15479496) E2 (PGE2) and its EP4 receptor is an attractive strategy for immunotherapy. nih.gov The indazole derivative compound 14 was found to profoundly inhibit the up-regulation of multiple genes related to immunosuppression in macrophages and enhanced anti-tumor immunity mediated by cytotoxic CD8+ T cells in a colon cancer model. nih.gov This demonstrates that indazole analogues can modulate the tumor microenvironment to favor an anti-tumor immune response.
Anti-inflammatory Potential
Inflammation is a key process in numerous diseases, and the anti-inflammatory properties of indazole derivatives have been well-documented. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. vulcanchem.comnih.gov
Studies have shown that indazole and its amino- and nitro-substituted analogues possess significant anti-inflammatory activity. nih.govresearchgate.net In vitro assays demonstrated that 5-aminoindazole (B92378) and 6-nitroindazole (B21905) are potent inhibitors of COX-2, with IC50 values of 12.32 µM and 19.22 µM, respectively. nih.gov Furthermore, 2,3-diphenyl-2H-indazole derivatives have also been shown to inhibit human COX-2, with compounds 18, 21, 23, and 26 achieving 36–50% inhibition at a concentration of 10 µM. nih.govmdpi.com In vivo studies using the carrageenan-induced paw edema model in rats confirmed these findings, showing a dose-dependent reduction in inflammation upon administration of indazole derivatives. nih.govresearchgate.net
| Compound | COX-2 Inhibition (IC50) |
|---|---|
| 5-aminoindazole | 12.32 µM |
| 6-nitroindazole | 19.22 µM |
| Indazole | 23.42 µM |
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiprotozoal)
The indazole scaffold has been utilized to develop agents with a broad spectrum of antimicrobial activity.
Antibacterial: Certain indazole analogues have demonstrated antibacterial properties. For instance, nitro-substituted benzo[g]indazole derivatives were active against Neisseria gonorrhoeae, with minimum inhibitory concentration (MIC) values as low as 62.5 μg/mL for compound 13b . nih.gov However, other classes, such as 2-phenyl-2H-indazole derivatives, were found to be largely inactive against tested strains of Escherichia coli and Salmonella enterica. nih.gov
Antifungal: The antifungal potential of indazole analogues has also been explored. Two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23 , exhibited in vitro growth inhibition against the opportunistic fungal pathogens Candida albicans and Candida glabrata. nih.gov
Antiprotozoal: A significant area of success for indazole analogues is in the development of antiprotozoal agents. Numerous studies have shown that 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives possess potent activity against the protozoan parasites Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.govresearchgate.netnih.gov Many of these compounds were found to be more potent than metronidazole (B1676534), a standard drug for treating protozoal infections. nih.govmdpi.com Notably, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis. nih.gov
| Activity Type | Analogue Class | Organism | Notable Activity |
|---|---|---|---|
| Antibacterial | Nitro-based benzo[g]indazole (13b) | Neisseria gonorrhoeae | MIC: 62.5 µg/mL |
| Antifungal | 2,3-diphenyl-2H-indazoles (18, 23) | Candida albicans, C. glabrata | In vitro growth inhibition |
| Antiprotozoal | 2,3-diphenyl-2H-indazole (18) | Giardia intestinalis | 12.8x more active than metronidazole |
Cardiovascular System Modulation
Indazole derivatives have been investigated for their effects on the cardiovascular system, with some analogues showing potential for treating conditions like hypertension and myocardial injury. nih.gov For example, derivatives such as 7-nitroindazole (B13768) and YC-1 have been studied for their roles in managing hypertension and circulatory disorders, respectively. nih.gov The anti-inflammatory activity of indazoles, particularly their ability to inhibit COX-2, is also relevant to cardiovascular health, as inflammation is a key factor in the development of atherosclerosis. nih.gov However, it is also noted that some COX-2 inhibitors have been associated with cardiovascular risks, which warrants careful consideration in the development of indazole-based anti-inflammatory agents for long-term use. nih.gov
Neurobiological Receptor Interactions
The indazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have been investigated for their interactions with various neurobiological targets. While specific data on this compound is limited in the reviewed scientific literature, research on analogous compounds provides insight into the potential neurobiological profile of this class of molecules.
The serotonin (B10506) 5-HT2A receptor is a G protein-coupled receptor that is the primary target for many psychedelic drugs and is also implicated in the mechanism of atypical antipsychotics. wikipedia.orgnih.gov The interaction of indazole derivatives with serotonin receptors is an active area of research. While some indazole-3-carboxamide derivatives have been identified as selective antagonists for the 5-HT4 receptor with high selectivity over the 5-HT2A receptor, other research highlights the potential for 5-HT2A agonism within the broader indazole class. nih.gov
A recent patent application described a series of novel indazole derivatives being developed as serotonergic psychedelic agents, which are known to act as agonists or partial agonists at the 5-HT2A receptor. acs.org Furthermore, studies on multi-target ligands for schizophrenia have explored indazole and piperazine (B1678402) scaffolds, with some compounds showing high affinity for both dopamine (B1211576) D2 and serotonin 5-HT2A receptors. nih.gov For instance, in one series of such compounds, a derivative with a para-fluoro substitution on the phenyl ring demonstrated the highest affinity for the 5-HT2A receptor. nih.gov These findings suggest that while the specific activity of this compound is not documented, the indazole scaffold is a versatile structure for designing ligands with varying activities at serotonin receptors, including the 5-HT2 subtype.
| Compound Class | Receptor Target | Reported Activity | Reference |
|---|---|---|---|
| N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides | 5-HT4 / 5-HT2A | Selective 5-HT4R antagonists with high selectivity over 5-HT2A. | nih.gov |
| Indazole-piperazine derivatives | 5-HT2A / D2 | Multi-target antagonists with high affinity for both receptors. | nih.gov |
| Novel Indazole Derivatives (Patent) | 5-HT2A | Described as serotonergic psychedelic agents (agonists/partial agonists). | acs.org |
Research has also explored the interaction of indazole-based compounds with adrenergic receptors. A study focused on the synthesis of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles, which are positional analogues of marsanidine, a known and highly selective α2-adrenoceptor ligand. nih.gov
The parent compound of this series, along with its 4-chloro and 4-methyl derivatives, exhibited affinity for the α2-adrenoceptor at nanomolar concentrations. nih.gov These compounds were found to act as partial agonists at α2A-adrenoceptors and demonstrated a high degree of selectivity for the α2-adrenoceptor over the I1 imidazoline (B1206853) receptor. nih.gov The 4-methyl derivative, in particular, showed a pronounced α2/I1 selectivity ratio of 690. nih.gov This indicates that the indazole structure can be effectively utilized to create ligands with specific and potent interactions at α2-adrenoceptors.
Other Reported Biological Activities in Indazole Scaffold Research (e.g., Anti-HIV, Antioxidant)
The versatility of the indazole scaffold has led to its investigation in a wide range of therapeutic areas, revealing significant biological activities beyond neuroreceptor interactions. nih.gov
The indazole nucleus is a key component in the development of novel anti-HIV agents. A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were designed and synthesized, demonstrating moderate to excellent activities against wild-type HIV-1, with EC50 values ranging from 1.5 to 0.0064 μM. acs.org In another study, a cell-based screening led to the discovery of an oxazole (B20620) scaffold with a 5-aryl substituent that showed potent HIV-1 inhibition, with one analogue having an EC50 of 0.42μM. nih.gov These findings underscore the potential of indazole-containing compounds in the development of new antiretroviral therapies. nih.gov
| Compound Series | Reported Activity | Reference |
|---|---|---|
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | EC50 values ranging from 1.5 to 0.0064 μM against WT HIV-1. | acs.org |
| Oxazole with 5-aryl substituent (4k) | EC50 = 0.42μM | nih.gov |
Several studies have highlighted the antioxidant properties of indazole derivatives. The free radical scavenging activity of various indazoles has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In one study, indazole, 5-aminoindazole, and 6-nitroindazole all demonstrated a concentration-dependent inhibition of DPPH activity. nih.gov At a concentration of 200μg/ml, 6-nitroindazole showed a 72.60% inhibition. nih.gov These compounds also exhibited a concentration-dependent inhibition of lipid peroxidation. nih.gov Another investigation into a series of indazole derivatives identified 6-(4-fluorophenyl)-4,5-dihydro-4-(3-nitrophenyl)-2H-indazol-3-ol as a particularly effective antioxidant, with an IC50 value of 19.81 mg/mL in a DPPH assay. researchgate.net
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Indazole | DPPH Inhibition (at 200μg/ml) | 57.21% | nih.gov |
| 5-aminoindazole | DPPH Inhibition (at 200μg/ml) | 51.21% | nih.gov |
| 6-nitroindazole | DPPH Inhibition (at 200μg/ml) | 72.60% | nih.gov |
| 6-(4-fluorophenyl)-4,5-dihydro-4-(3-nitrophenyl)-2H-indazol-3-ol | DPPH Radical Scavenging | IC50 = 19.81 mg/mL | researchgate.net |
Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the mechanistic studies and target identification of the chemical compound This compound that aligns with the detailed outline provided.
Extensive searches for this particular compound did not yield specific data on its:
Kinase Inhibition Profiles and Selectivity , including its effects on Receptor Tyrosine Kinases (VEGFR, FGFR, ALK), Serine/Threonine Kinases (Pim Kinases, Aurora Kinases, TTK), or JNK Protein Kinase Modulation.
Cellular Pathway Interventions , such as the regulation of apoptosis and cell cycle progression (Bcl2, p53/MDM2 pathways) or interactions with enzyme active sites like IDO1.
While the broader class of indazole derivatives is well-documented in medicinal chemistry research as a source of potent kinase inhibitors and modulators of cellular pathways, the specific biological activities of "this compound" have not been characterized in the public domain. nih.govrsc.orgresearchgate.netnih.govmdpi.com Research has focused on other substituted indazole compounds in the development of targeted therapies. nih.govresearchgate.netnih.govnih.gov
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for the specified compound. The creation of such content would require speculation beyond the available evidence, which would compromise the integrity and factual basis of the information presented.
Mechanistic Studies and Target Identification
Receptor Binding Mechanisms and Ligand Affinity (e.g., EphB4)
While direct studies on the binding of 2-Propyl-2H-indazol-6-amine to the EphB4 receptor are not extensively documented in publicly available research, the broader class of indazole-containing derivatives has been identified as potent kinase inhibitors, including inhibitors of Ephrin receptors. The EphB4 receptor, a member of the receptor tyrosine kinase (RTK) family, is a key player in various physiological and pathological processes, including angiogenesis and cancer, making it a significant target for therapeutic intervention.
Analysis of related indazole-based compounds provides insights into the potential binding mechanism of this compound to the ATP-binding pocket of the EphB4 kinase domain. The indazole core is a well-established pharmacophore that can mimic the adenine region of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase.
One notable example is a multi-target inhibitor containing a 1H-indazole scaffold, which demonstrated potent inhibition of EphB4 with an IC50 value of 4.71 nM. nih.gov This finding underscores the potential of the indazole core to effectively target the EphB4 kinase. The binding of these inhibitors is typically characterized by the formation of hydrogen bonds between the nitrogen atoms of the indazole ring and the backbone amide and carbonyl groups of key amino acid residues in the hinge region of the kinase.
For this compound, it is hypothesized that the 2H-indazole core would similarly anchor the molecule within the ATP binding site of EphB4. The propyl group at the N2 position is likely to occupy a hydrophobic pocket, contributing to the ligand's affinity and selectivity. The 6-amino group could serve as a key interaction point, potentially forming hydrogen bonds with acidic residues or water molecules in the binding pocket, or acting as an attachment point for further chemical modifications to enhance potency and selectivity.
The affinity of indazole derivatives for EphB4 is influenced by the specific substitution patterns on the indazole ring. These substitutions can modulate the electronic properties of the core and introduce additional interactions with the receptor, thereby fine-tuning the binding affinity.
| Target Kinase | IC50 (nM) |
|---|---|
| VEGFR-2 | 3.45 |
| Tie-2 | 2.13 |
| EphB4 | 4.71 |
Structure-Activity Relationship (SAR) Derivations
The structure-activity relationship (SAR) of indazole derivatives has been a subject of considerable research, particularly in the context of kinase inhibition. nih.gov These studies provide a framework for understanding how modifications to the this compound structure could impact its biological activity, specifically its potential as an EphB4 inhibitor.
The Indazole Core: The 2H-indazole scaffold is a critical component for kinase binding, acting as a hinge-binding motif. The position of the nitrogen atoms is crucial for establishing the necessary hydrogen bonds with the kinase hinge region.
Substitution at the 6-Position: The amino group at the 6-position is a key functional handle that can be modified to explore the surrounding chemical space within the active site. Derivatization of this amino group can lead to compounds with improved potency and altered selectivity profiles. For example, acylation or sulfonylation of the amino group could introduce additional hydrogen bond donors and acceptors, leading to enhanced interactions with the receptor.
General SAR principles derived from studies on various indazole-based kinase inhibitors suggest the following:
Hinge Binding: The indazole core is essential for anchoring the inhibitor to the hinge region of the kinase.
Hydrophobic Interactions: Substituents that can occupy hydrophobic pockets adjacent to the ATP binding site generally enhance potency.
Solvent-Exposed Region: Modifications at positions pointing towards the solvent-exposed region of the active site can be used to improve physicochemical properties and introduce vectors for further chemical elaboration.
| Structural Feature | General Impact on Activity |
|---|---|
| Indazole Core | Essential for hinge binding |
| N-Substitution | Influences potency and selectivity through hydrophobic interactions |
| Substituents on the Benzene (B151609) Ring | Can modulate potency, selectivity, and physicochemical properties |
In the context of this compound, a systematic exploration of these SAR principles would be necessary to optimize its potential as an EphB4 inhibitor. This would involve the synthesis and biological evaluation of a library of analogs with modifications at the N2 and C6 positions, as well as other positions on the indazole ring.
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme. For instance, studies on various 2H-indazole derivatives have utilized docking to explore their binding modes within the active sites of targets like cyclooxygenase-2 (COX-2) nih.gov. Such simulations would typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. However, no specific molecular docking studies featuring 2-Propyl-2H-indazol-6-amine have been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features or physicochemical properties (descriptors). The development of a QSAR model involves creating a dataset of compounds with known activities and then using statistical methods to build a predictive equation. While QSAR studies have been conducted on various classes of indazole derivatives to predict activities like antimicrobial or anti-inflammatory effects, no QSAR models have been specifically developed for or include this compound mdpi.com.
Molecular Dynamics Simulations for Ligand Stability and Conformational Analysis
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can assess the stability of a ligand within a protein's binding site and explore its different possible conformations. This provides a more dynamic picture of the ligand-target interaction than static docking models. This technique allows for the calculation of binding free energies and provides insight into the flexibility of both the ligand and the target. Despite its utility, there are no published MD simulation studies specifically investigating the behavior of this compound.
Electronic Structure Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity
Electronic structure calculations, such as those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. DFT can be used to determine optimized molecular geometry, electronic distribution, and molecular orbital energies (like the HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability researchgate.netmdpi.com. These calculations can also predict various molecular properties, such as dipole moment and polarizability. While DFT has been applied to other indazole derivatives to study their electronic characteristics, specific DFT calculations for this compound are not found in the literature researchgate.netresearchgate.net.
Theoretical Studies of Tautomerism and Conformational Isomers
Indazole compounds can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. The relative stability of these tautomers is a key aspect of their chemistry. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-form nih.govresearchgate.net. Theoretical studies, often employing methods like DFT, can calculate the energy differences between tautomers and predict the predominant form under various conditions nih.gov. Additionally, the propyl group in this compound can adopt various conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. However, no specific theoretical studies on the tautomerism or conformational analysis of this compound have been published.
Spectroscopic Data Interpretation and Prediction (e.g., Nuclear Magnetic Resonance, Ultraviolet-Visible)
Computational methods can be used to predict spectroscopic data, which can aid in the interpretation of experimental results. For example, NMR chemical shifts (¹H and ¹³C) can be calculated to help with structure elucidation. While NMR data is available for structurally similar compounds like 6-amino-2-methyl-2H-indazole, there are no specific published experimental or predicted NMR or UV-Vis spectra for this compound rsc.orgchemicalbook.com.
Applications in Medicinal Chemistry and Drug Design
Role as a Privileged Scaffold and Building Block for Novel Therapeutic Agents
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a basis for designing a variety of biologically active compounds. The indazole structure is a key component in numerous commercially available drugs and clinical candidates, demonstrating its therapeutic potential across different diseases. researchgate.netnih.gov The 2-Propyl-2H-indazol-6-amine variant is particularly valuable as a building block. The 2-propyl group provides specific steric and electronic properties while the 6-amine group offers a reactive handle for synthetic modification, allowing chemists to systematically build and diversify compound libraries to explore new therapeutic applications. researchgate.net
The versatility of the indazole scaffold is evident in its presence in drugs targeting a wide range of conditions, including cancer, inflammation, and infectious diseases. nih.govnih.gov Its bicyclic, electron-rich nature enables it to participate in various non-covalent interactions with biological macromolecules like enzymes and receptors, which is a key characteristic of successful therapeutic agents.
Strategies for Scaffold Optimization and Lead Compound Development
Once a "hit" compound containing the this compound scaffold is identified through screening, the process of scaffold optimization begins to develop it into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. A primary strategy involves exploring the structure-activity relationship (SAR) by synthesizing a library of analogues.
For instance, in the development of kinase inhibitors, modifications are systematically made to different parts of the scaffold. This includes:
Substitution at the 6-amine position: Attaching various aryl or heteroaryl groups to the amine can profoundly influence the compound's binding affinity and selectivity for a target kinase.
Modification of the N-2 substituent: While the core compound is a 2-propyl derivative, altering the length or nature of this alkyl chain can fine-tune the molecule's fit within the target's binding pocket.
Substitution on the indazole ring: Adding functional groups to other positions on the benzene (B151609) portion of the indazole ring can modulate properties like solubility and metabolic stability.
Researchers have designed and synthesized series of indazole-pyrimidine based compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. rsc.org By systematically altering substituents, they identified compounds with potent inhibitory activity in the nanomolar range. rsc.org This iterative process of synthesis and biological testing is crucial for transforming a basic scaffold into a viable drug candidate.
| Compound Class | Target | Optimization Strategy | Outcome |
| Indazole-pyrimidine derivatives | VEGFR-2 | Varied substitutions on the pyrimidine (B1678525) and indazole rings | Identification of compounds with IC50 values in the nanomolar range for potent anti-angiogenic activity. rsc.org |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, c-Kit | Designed to target the 'DFG-out' conformation of the kinase activation loop | Discovery of compounds with single-digit nanomolar efficacy against multiple cancer-related kinases. |
Development of Highly Selective Ligands
A major goal in drug design is to create molecules that interact with a single, specific biological target, thereby minimizing off-target effects and potential toxicity. The this compound scaffold has proven to be an excellent template for developing such highly selective ligands.
Through rational drug design and computational modeling, chemists can predict how subtle changes to the indazole core will affect its interaction with a protein's active site. For example, research into developing spectrum-selective kinase inhibitors has utilized the amino-indazole scaffold. By creating specific benzamide (B126) derivatives at the 6-amino position, researchers have developed compounds that potently inhibit a narrow range of kinases, such as FLT3, PDGFRα, and c-Kit, which are crucial in certain cancers. This selectivity is achieved by designing the molecule to fit the unique conformational state (the 'DFG-out' conformation) of these specific kinases, making it less likely to bind to other, structurally similar kinases.
Applications in Molecular Imaging (e.g., Positron Emission Tomography Radiotracers)
Beyond direct therapeutic use, the indazole scaffold is being explored for applications in molecular imaging, particularly for Positron Emission Tomography (PET). PET is a non-invasive diagnostic technique that uses radiotracers to visualize and quantify biological processes in vivo. mdanderson.org
For a compound to be a PET tracer, it must be labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). Researchers have successfully developed ¹⁸F-labeled indazole derivatives as potential PET tracers. nih.govnih.gov In one study, an (aza)indazole-based compound was identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in neuroinflammation. nih.gov This lead compound was then radiolabeled with ¹⁸F. nih.gov The resulting radiotracer was successfully used for PET imaging in a rat model of neuroinflammation, demonstrating that the indazole scaffold can be effectively modified to serve as a diagnostic imaging agent. nih.gov This work establishes a precedent for developing this compound-based radiotracers to visualize specific targets within the body, aiding in disease diagnosis and monitoring treatment response.
Design of Multi-targeted Agents
For complex diseases like cancer, which often involve multiple signaling pathway dysregulations, agents that can inhibit several targets simultaneously can be more effective than highly selective ones. The this compound scaffold is also utilized in the design of such multi-targeted agents.
A prominent example is the development of multi-targeted tyrosine kinase inhibitors. By strategically decorating the indazole core, it is possible to create a molecule that fits into the ATP-binding site of several different kinases. For instance, derivatives of 2-methyl-2H-indazol-6-amine form the core of compounds designed to inhibit multiple receptor tyrosine kinases responsible for tumor growth and survival, such as VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit. This approach, where a single drug hits multiple nodes in a disease network, represents a powerful strategy in modern pharmacology, and the indazole scaffold is a key player in this field.
Future Perspectives and Emerging Research Directions
Exploration of Undiscovered Biological Activities
The known biological activities of indazole derivatives are vast, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. nih.govresearchgate.net However, the specific biological profile of 2-Propyl-2H-indazol-6-amine remains an open field for investigation. Future research could unearth novel activities by screening the compound against a diverse panel of biological targets.
Table 1: Potential Biological Activities for Future Investigation of this compound
| Potential Biological Activity | Rationale based on Indazole Derivatives |
| Anticancer | Many indazole derivatives exhibit potent anticancer properties by targeting various kinases and cellular pathways. nih.govnih.gov |
| Anti-inflammatory | The indazole nucleus is a key component in several anti-inflammatory agents, often through the inhibition of enzymes like COX-2. researchgate.netnih.gov |
| Antimicrobial | Certain indazole compounds have shown efficacy against a range of bacteria, fungi, and protozoa. nih.govnih.gov |
| Neuroprotective | Some indazole derivatives have been explored for their potential in treating neurodegenerative disorders. nih.gov |
| Kinase Inhibition | The indazole scaffold is a privileged structure for the design of kinase inhibitors, which are crucial in various diseases. tandfonline.comnih.gov |
Advancements in Synthetic Methodologies for Indazolamines
The synthesis of indazole derivatives has evolved significantly, with modern techniques offering greater efficiency and diversity. nih.govnih.gov Future advancements in synthetic methodologies will be crucial for the efficient production and diversification of indazolamines like this compound. The development of more sustainable and atom-economical synthetic routes is a key area of focus. nih.gov
Key areas for advancement include:
Catalytic C-H Functionalization: This would allow for the direct modification of the indazole core, enabling the rapid generation of a library of analogs.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to traditional batch processes. nih.gov
Photoredox Catalysis: This emerging field can enable novel transformations and the construction of complex molecular architectures under mild conditions. nih.gov
Integration of Advanced Computational Techniques in Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery. openmedicinalchemistryjournal.com For this compound, in silico methods can guide its development from the outset.
Table 2: Application of Computational Techniques in the Study of this compound
| Computational Technique | Application in Drug Design |
| Molecular Docking | Predict the binding mode and affinity of the compound to various biological targets. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound within a biological system to assess binding stability. researchgate.netmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity of novel analogs based on their physicochemical properties. openmedicinalchemistryjournal.com |
| De Novo Design | Design novel indazolamine derivatives with optimized properties from scratch. openmedicinalchemistryjournal.com |
| Virtual Screening | Screen large compound libraries to identify other indazolamines with potential therapeutic activity. openmedicinalchemistryjournal.com |
These computational approaches can significantly accelerate the process of identifying lead compounds and optimizing their pharmacological profiles, thereby reducing the time and cost associated with drug development. openmedicinalchemistryjournal.com
Development of Novel Therapeutic Applications based on Mechanistic Insights
A deep understanding of the mechanism of action is paramount for the development of novel therapeutic applications. nih.gov For the broader class of indazolamines, their mechanisms often involve the modulation of key signaling pathways implicated in disease. nih.gov Future research into this compound should aim to elucidate its precise molecular targets and mechanisms of action.
For instance, if the compound is found to be a potent inhibitor of a specific kinase, this could pave the way for its development as a targeted therapy for certain cancers or inflammatory diseases. nih.gov Mechanistic studies could involve a combination of biochemical assays, cell-based experiments, and advanced analytical techniques to identify the direct binding partners and downstream effects of the compound. A detailed understanding of how this compound interacts with its biological targets will be critical for its translation into a clinically effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
